1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c1-14-11-17(19(29-3)13-16(14)23)26-10-9-25-21(22(26)27)24-8-7-15-5-6-18(28-2)20(12-15)30-4/h5-6,9-13H,7-8H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXPGKGWMCFGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=CN=C(C2=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of chloro, methoxy, and methyl groups onto the phenyl ring can be performed using electrophilic aromatic substitution reactions.
Aminoethyl linkage: The attachment of the aminoethyl group to the pyrazinone core may involve nucleophilic substitution reactions.
Final assembly: The final step involves coupling the dimethoxyphenyl group to the aminoethyl linkage, possibly through amide bond formation or similar reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups may be susceptible to oxidation, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products:
Oxidation products: Aldehydes or carboxylic acids.
Reduction products: Dechlorinated derivatives.
Substitution products: Compounds with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe to study biological pathways or as a lead compound in drug discovery.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests it could modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydroheterocyclic Cores
Key Compounds :
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one (): This dihydropyrrol-3-one derivative shares a reduced heterocyclic core but differs in ring size (5-membered vs. 6-membered dihydropyrazinone).
- 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (): A dihydropyridazinone with a trifluoromethyl group, highlighting the impact of electron-withdrawing substituents on reactivity. The main compound’s methoxy groups (electron-donating) may enhance solubility but reduce electrophilicity compared to trifluoromethyl .
Table 1: Core Structure and Substituent Comparisons
Fused-Ring Systems
Key Compounds :
- The main compound’s simpler dihydropyrazinone core may offer synthetic accessibility and flexibility in derivatization .
Substituent Effects
Key Observations :
- Chlorophenyl Groups : Present in the main compound and , and 4. The para-chloro substituent in the main compound may enhance lipophilicity and target binding compared to meta-chloro analogs .
- Methoxy Groups: The 3,4-dimethoxyphenethylamino group in the main compound contrasts with single methoxy substituents in , and 5. Multiple methoxy groups could improve water solubility but increase metabolic oxidation susceptibility .
- Thiophene vs. Methoxy: Thiophene-containing analogs () exhibit distinct electronic profiles (aromatic sulfur vs.
Table 2: Substituent Impact on Properties
Biological Activity
The compound 1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and biological implications.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Chloro and methoxy substituents on the phenyl ring enhance lipophilicity and may influence receptor binding.
- The dihydropyrazinone core is known for its ability to interact with various biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 6.8 | G2/M phase arrest |
| HeLa (Cervical) | 4.5 | Inhibition of mitochondrial function |
Antimicrobial Properties
The compound also shows promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Neuroprotective Effects
Emerging data suggests neuroprotective effects, particularly in models of oxidative stress. The compound appears to mitigate neuronal damage through antioxidant mechanisms and modulation of inflammatory pathways.
Case Studies
-
Case Study on Cancer Treatment :
- A recent study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
-
Antimicrobial Efficacy :
- In a comparative study against standard antibiotics, this compound displayed superior activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.
-
Neuroprotection in Animal Models :
- An animal model of neurodegeneration showed that administration of the compound significantly reduced markers of oxidative stress and inflammation in brain tissues.
The proposed mechanisms underlying the biological activities include:
- Receptor Interaction : The compound may act as an antagonist or modulator at specific receptors involved in cell proliferation and survival.
- Oxidative Stress Reduction : Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.
- Cell Cycle Regulation : By influencing key proteins involved in cell cycle progression, it effectively halts tumor growth.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, such as condensation of substituted phenylhydrazines with ketones or aldehydes, followed by cyclization. For example, hydrazine derivatives (e.g., substituted phenylhydrazines) may react with carbonyl-containing intermediates under acidic reflux conditions (glacial acetic acid with HCl) to form pyrazine or pyrazole cores . Key intermediates are purified via column chromatography (silica gel, petroleum ether/ethyl acetate) and characterized using FT-IR (for functional groups like C=O at ~1680 cm⁻¹), ¹H/¹³C NMR (to confirm proton environments and substitution patterns), and melting point analysis .
Q. How is the molecular structure of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, analogs with similar substituents (e.g., methoxy, chloro groups) show bond lengths (C–C: ~1.50 Å) and angles consistent with aromatic systems and hydrogen-bonding networks. Data refinement (R factor < 0.06) ensures accuracy .
Q. What analytical techniques are critical for purity assessment?
Purity is evaluated via thin-layer chromatography (TLC; Rf values) and gas chromatography (GC). High-performance liquid chromatography (HPLC) with UV detection quantifies impurities. Recrystallization in solvents like ethyl acetate/petroleum ether improves purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Optimization involves:
- Temperature control : Reflux at 60–65°C minimizes side reactions during cyclization .
- Catalyst screening : Acid catalysts (e.g., HCl in acetic acid) enhance reaction rates .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in heterocycle formation .
- Stoichiometric adjustments : Excess hydrazine derivatives (2:1 molar ratio) drive reactions to completion .
Q. How do electronic effects of substituents (e.g., methoxy, chloro) influence reactivity?
- Electron-donating groups (methoxy) : Activate aromatic rings toward electrophilic substitution, directing reactions to para/ortho positions .
- Electron-withdrawing groups (chloro) : Deactivate rings, favoring nucleophilic attacks on electron-deficient carbons .
These effects are validated via computational methods (DFT) or Hammett substituent constants .
Q. What strategies resolve contradictions in spectroscopic data interpretation?
- NMR discrepancies : Use deuterated solvents (CDCl₃, DMSO-d₆) to eliminate solvent shifts. 2D NMR (COSY, HSQC) clarifies coupling patterns in crowded spectra .
- Mass spectrometry (MS) anomalies : High-resolution MS (HRMS) distinguishes isobaric ions, while tandem MS/MS identifies fragmentation pathways .
Q. How is crystallographic disorder addressed in X-ray structural analysis?
Disordered atoms (e.g., methoxy groups) are modeled with split positions and refined with occupancy constraints. Thermal ellipsoid analysis (ADPs) ensures realistic atomic displacement parameters .
Methodological Challenges
Q. What are the limitations of current synthetic protocols for scaling up production?
- Low yields in cyclization steps : Often due to steric hindrance from bulky substituents. Mitigation includes microwave-assisted synthesis to reduce reaction times .
- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography for large-scale batches .
Q. How are regioselectivity issues managed in functionalization reactions?
Directed ortho-metalation (DoM) using directing groups (e.g., amides) or transition-metal catalysts (Pd, Cu) ensures precise functional group placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
